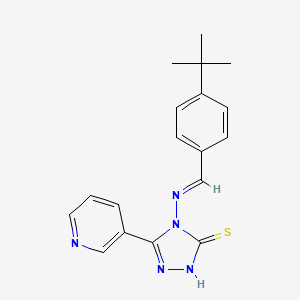
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H12N2O3 and its molecular weight is 256.26 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide is 256.08479225 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroprotection
- Neuronal Cell Damage Protection: N-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide, as exemplified by YM-244769, has been identified as a potent inhibitor of the Na+/Ca2+ exchange (NCX), particularly targeting NCX3. This inhibition is closely linked to protection against hypoxia/reoxygenation-induced neuronal cell damage, indicating potential neuroprotective applications (Iwamoto & Kita, 2006).
Synthetic and Analytical Chemistry
- NMR Hyperpolarization and Synthesis: The compound has been used in the synthesis of nicotinamide-1-15N, showing potential for applications in ultrafast NMR hyperpolarization. This process significantly enhances detection sensitivity and could be vital for probing metabolic processes in vivo (Shchepin et al., 2016).
Oncology
- Chemoprevention and Anti-Leukemic Effects: Studies indicate the potential use of nicotinamide derivatives in chemoprevention of lung carcinogenesis and in enhancing the effectiveness of certain chemotherapeutics in leukemia treatment (Galbraith et al., 2019); (Berger et al., 1982).
Stem Cell Research
- Stem Cell Survival and Differentiation: Nicotinamide has shown promising results in enhancing cell survival and differentiation in human pluripotent stem cells, suggesting potential applications in stem cell research and therapy (Meng et al., 2018).
Dermatology
- Skin Disease Treatment: The compound has been reviewed for its role in treating various skin diseases, including acne vulgaris and other dermatological conditions, indicating its broad applicability in dermatology (Forbat et al., 2017).
Metabolic Research
- Influence on Cellular Metabolism: Nicotinamide's role in cellular energy metabolism and its impact on oxidative stress and cellular pathways makes it a crucial element in studies related to metabolism and associated disorders (Maiese et al., 2009).
Pharmacology
- Pharmacological Properties: Systematic analysis of the experimental and clinical pharmacology of nicotinamide elucidates its molecular mechanisms, indicating its potential in treating atherosclerosis and related conditions (Gromova & Torshin, 2023).
Direcciones Futuras
The future research directions could involve further exploration of the antibacterial potential of this compound, given the promising results shown by similar compounds . Additionally, the compound’s potential for other biological activities, given the known properties of sulfonamides and benzodioxane derivatives, could also be explored .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(10-2-1-5-15-9-10)16-11-3-4-12-13(8-11)19-7-6-18-12/h1-5,8-9H,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFGRFDAZPIPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-3-chloro-4-methylbenzenesulfonamide](/img/structure/B5601878.png)

![10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5601913.png)
![N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5601915.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(3-pyridinyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5601923.png)
![2-benzyl-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5601927.png)
![1-[(3-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5601931.png)
![1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one](/img/structure/B5601934.png)


![4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5601942.png)
![1-cyclopropyl-N-[3-(4-fluorophenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5601948.png)
![2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B5601950.png)
![3-cyclopropyl-N'-[4-(diethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5601954.png)
